molecular formula C15H14F2N2O2 B2376347 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1211309-75-9

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2376347
CAS No.: 1211309-75-9
M. Wt: 292.286
InChI Key: OEGBYZPBMKTCCZ-UHFFFAOYSA-N
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Description

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a difluorophenyl group, an isoxazole ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Difluorophenyl Group: This step might involve a Suzuki coupling reaction between a difluorophenyl boronic acid and a halogenated isoxazole.

    Attachment of the Pyrrolidine Moiety: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: The difluorophenyl group could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to ring-opened products.

Scientific Research Applications

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural features that are common in bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the isoxazole ring might participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenylisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the difluorophenyl group, which might result in different biological activity.

    2-(5-(2,4-Dichlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the difluorophenyl group in 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone could confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to similar compounds.

Properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-10-3-4-12(13(17)7-10)14-8-11(18-21-14)9-15(20)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBYZPBMKTCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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